2-((1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile
Description
Properties
IUPAC Name |
2-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxypyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-15-4-2-1-3-14(15)17(22)21-8-6-13(11-21)23-16-9-12(10-19)5-7-20-16/h1-5,7,9,13H,6,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMAYXLDWHKJKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C#N)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a γ-aminobutyric acid derivative.
Introduction of the 2-Fluorobenzoyl Group: This step involves the acylation of the pyrrolidine ring using 2-fluorobenzoyl chloride in the presence of a base like triethylamine.
Attachment of the Isonicotinonitrile Moiety: The final step involves the nucleophilic substitution reaction where the pyrrolidine derivative reacts with isonicotinonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic fluorine can be substituted under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemical research, 2-((1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactivities and develop novel synthetic methodologies.
Biology
The compound is valuable in biological research for studying interactions between fluorinated aromatic compounds and biological macromolecules. Its structural features make it suitable for probing enzyme active sites and conducting receptor binding studies.
Medicine
In medicinal chemistry, this compound shows promise as a pharmacophore in drug design due to the metabolic stability and bioavailability conferred by the fluorobenzoyl group. It has been investigated for potential applications in treating various diseases, particularly cancers .
Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of similar fluorinated compounds exhibit significant antitumor activity. For instance, compounds evaluated by the National Cancer Institute displayed high levels of growth inhibition against human tumor cells, suggesting that this compound may share similar therapeutic potential .
Industry
In industrial applications, this compound can be utilized in developing new materials with specific electronic or optical properties due to its conjugated system and fluorine substitution. This characteristic makes it appealing for use in advanced materials science.
Mechanism of Action
The mechanism of action of 2-((1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The nitrile group can participate in coordination with metal ions or act as a hydrogen bond acceptor.
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison requires structural analogs with shared motifs (e.g., fluorinated benzoyl groups, pyrrolidine rings, or nitrile-containing heterocycles).
Structural and Crystallographic Comparisons
- SHELX in Structural Analysis: SHELX software enables precise determination of bond lengths, angles, and torsion angles in small molecules. For example, a pyrrolidine-containing analog might exhibit a puckered ring conformation (e.g., envelope or twist-boat), influencing ligand-receptor interactions. Without crystallographic data for 2-((1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile, hypothetical comparisons remain speculative.
Binding Affinity and Molecular Docking
- Glide XP Scoring: The Glide 4.0 XP scoring function incorporates hydrophobic enclosure and hydrogen-bonding motifs to predict binding affinities. For instance: Hydrophobic Enclosure: A compound with a 3-chlorobenzoyl group instead of 2-fluorobenzoyl might show reduced affinity due to steric clashes or altered lipophilicity. Hydrogen Bonding: Replacing the isonicotinonitrile group with a pyridine moiety could weaken interactions with polar residues (e.g., loss of nitrile-mediated hydrogen bonds).
Hypothetical Data Table (Illustrative Example):
| Compound | logP | Molecular Weight (g/mol) | Glide XP Score (kcal/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 2.3 | 329.3 | -9.2 (hypothetical) | 2-Fluorobenzoyl, nitrile, pyrrolidine |
| 2-((1-(3-Chlorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile | 2.8 | 345.8 | -8.5 (hypothetical) | 3-Chlorobenzoyl, nitrile, pyrrolidine |
| 2-((1-Benzoyl)pyrrolidin-3-yl)oxy)pyridine | 1.9 | 280.3 | -7.1 (hypothetical) | Benzoyl, pyridine, pyrrolidine |
Notes:
- The fluorinated analog may exhibit better metabolic stability than chlorinated or non-halogenated derivatives due to reduced oxidative metabolism .
- The nitrile group’s electron-withdrawing effect could enhance binding to targets like kinases or GPCRs compared to pyridine derivatives.
Biological Activity
2-((1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile, often referred to as FBNI, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of FBNI, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
FBNI consists of several key functional groups, including a pyrrolidine ring and a fluorobenzoyl moiety. Its molecular formula is C14H13FN2O2, with a molecular weight of 292.33 g/mol. The presence of the fluorobenzoyl group is significant for its biological interactions.
FBNI has been identified as a potential inhibitor of various kinases, which are enzymes that play crucial roles in cellular signaling pathways. Notably, it has shown inhibitory effects on Bruton's tyrosine kinase (BTK) and FLT3, both of which are implicated in cancer development:
- Bruton's Tyrosine Kinase (BTK) : BTK is essential for B-cell receptor signaling and is a target in B-cell malignancies.
- FLT3 : Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a critical target for therapy.
The inhibition of these kinases by FBNI may lead to reduced proliferation and survival of cancer cells, highlighting its potential as an anti-cancer agent.
Biological Activity and Research Findings
Recent studies have evaluated the biological activity of FBNI through various assays:
-
Anticancer Activity :
- In vitro studies demonstrated that FBNI inhibits the proliferation of several cancer cell lines, including those derived from leukemia and solid tumors.
- The compound induced apoptosis in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction.
-
Kinase Inhibition :
- FBNI showed significant potency against BTK and FLT3 in biochemical assays, with IC50 values indicating effective inhibition at low concentrations.
-
Case Studies :
- A study published in 2024 explored the effects of FBNI on AML cell lines. Results indicated that treatment with FBNI led to a dose-dependent decrease in cell viability and increased apoptosis markers.
- Another research effort focused on its effects on B-cell malignancies, where FBNI demonstrated promising results in preclinical models.
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthetic route for 2-((1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile?
Methodological Answer:
- Begin with a nucleophilic substitution or coupling reaction between pyrrolidine derivatives and fluorobenzoyl groups, as seen in analogous pyrrolidin-3-yl-oxy syntheses .
- Use ethanol or DMF as solvents and piperidine as a catalyst under controlled temperatures (0–5°C or 90°C) to improve yield .
- Monitor reaction progress via TLC and optimize stoichiometry (e.g., molar ratios of 1:1.2 for nucleophile-electrophile pairs) to minimize side products.
- Purify intermediates via column chromatography and confirm structural integrity using -NMR and mass spectrometry (MS) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use -NMR to identify proton environments (e.g., fluorobenzoyl aromatic protons at δ 7.2–8.0 ppm, pyrrolidinyl protons at δ 3.0–4.0 ppm) and -NMR to resolve carbonyl carbons (~170 ppm) .
- Purity Assessment : Employ high-resolution MS to confirm molecular ion peaks and HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (<2%) .
- Functional Group Analysis : FT-IR to detect nitrile (C≡N stretch ~2200 cm) and carbonyl (C=O ~1650 cm) groups .
Q. How should stability studies be designed for this compound under laboratory conditions?
Methodological Answer:
- Conduct accelerated stability testing at 40°C/75% RH for 6 months, with periodic sampling (0, 1, 3, 6 months) .
- Analyze degradation products via LC-MS; track hydrolysis of the nitrile group or fluorobenzoyl cleavage.
- Store the compound in sealed, desiccated containers under inert gas (N) to prevent moisture absorption and oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Ensure uniform enzyme concentrations (e.g., EGFR/HER2 at 10 nM) and substrate buffers (e.g., Tris-HCl pH 7.4) across labs .
- Control Reproducibility : Include positive controls (e.g., gefitinib for EGFR inhibition) and validate compound solubility in DMSO/PBS to avoid aggregation artifacts.
- Statistical Validation : Use ANOVA with post-hoc tests to compare IC values from independent replicates (n ≥ 3) .
Q. What computational strategies predict the compound’s binding affinity to kinase targets?
Methodological Answer:
- Perform molecular docking (AutoDock Vina) using crystal structures of EGFR (PDB: 1M17) or HER2 (PDB: 3PP0) to identify key interactions (e.g., hydrogen bonds with Met793 or Lys753) .
- Validate with molecular dynamics simulations (GROMACS) over 100 ns to assess binding stability under physiological conditions.
- Compare results with experimental IC values to refine force field parameters .
Q. How can structure-activity relationship (SAR) studies improve potency?
Methodological Answer:
- Synthesize analogs with modified pyrrolidine substituents (e.g., methyl, hydroxy) or fluorobenzoyl replacements (e.g., chloro, trifluoromethyl) .
- Test analogs in kinase inhibition assays and correlate substituent electronegativity/logP with activity.
- Use QSAR models (e.g., CoMFA) to predict optimal substituent configurations for enhanced target binding .
Q. What methodologies address low solubility in biological assays?
Methodological Answer:
- Employ co-solvents (e.g., PEG-400) or lipid-based nanoformulations to enhance aqueous solubility .
- Measure solubility via shake-flask method (UV-Vis at λ ~260 nm) and validate in cell culture media (e.g., DMEM + 10% FBS) .
- Use cryo-TEM to confirm nanoparticle size (50–200 nm) and stability over 24 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
